![molecular formula C14H18F3N B5722765 1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
1-[3-(trifluoromethyl)benzyl]azepane
描述
1-[3-(trifluoromethyl)benzyl]azepane, also known as TFB-TBOA, is a compound that has gained significant attention in the field of neuroscience research due to its potential as a tool for studying the function of glutamate transporters. Glutamate transporters are essential for regulating the levels of the neurotransmitter glutamate in the brain, and dysfunction of these transporters has been implicated in various neurological disorders.
作用机制
1-[3-(trifluoromethyl)benzyl]azepane acts as a non-transportable inhibitor of glutamate transporters by binding to the substrate-binding site and preventing the uptake of glutamate. It has a higher affinity for EAAT2 compared to other glutamate transporters, making it a useful tool for selectively inhibiting this transporter.
Biochemical and Physiological Effects:
The inhibition of EAAT2 by this compound leads to an increase in extracellular glutamate concentrations, which can have various biochemical and physiological effects. Elevated glutamate levels can activate ionotropic glutamate receptors, leading to increased neuronal excitability and the potential for excitotoxicity. Additionally, glutamate can activate metabotropic glutamate receptors, which can modulate various signaling pathways in the brain.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(trifluoromethyl)benzyl]azepane in lab experiments is its high selectivity for EAAT2, which allows for the specific inhibition of this transporter without affecting other glutamate transporters. Additionally, this compound has a relatively long half-life, allowing for sustained inhibition of EAAT2. However, this compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
未来方向
There are several potential future directions for research involving 1-[3-(trifluoromethyl)benzyl]azepane. One area of interest is the role of glutamate transporters in various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, this compound could be used in conjunction with other research tools, such as optogenetics and electrophysiology, to gain a more comprehensive understanding of the function of glutamate transporters in the brain. Finally, further optimization of this compound and the development of related compounds could lead to improved research tools for studying glutamate transporters.
科学研究应用
1-[3-(trifluoromethyl)benzyl]azepane has been primarily used as a research tool to study the function of glutamate transporters. It is a potent inhibitor of the glutamate transporter EAAT2, which is primarily expressed in astrocytes and plays a critical role in regulating extracellular glutamate levels. By blocking EAAT2, this compound can increase extracellular glutamate concentrations, allowing researchers to study the effects of elevated glutamate on neuronal function.
属性
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-7-5-6-12(10-13)11-18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUGMXCJRRKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B5722682.png)
![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)
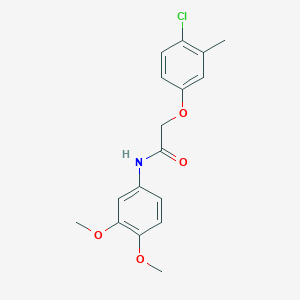
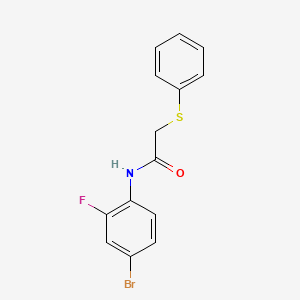
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
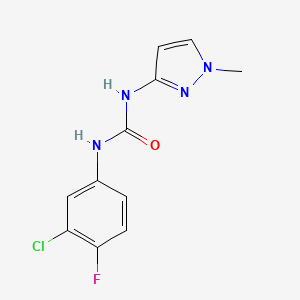
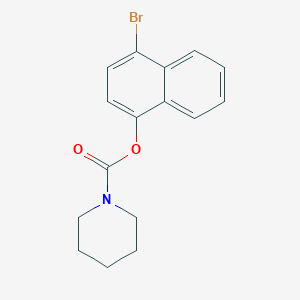
![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
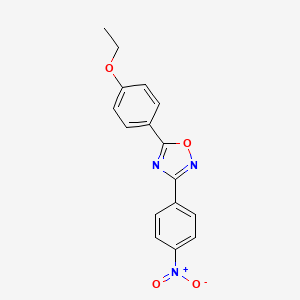
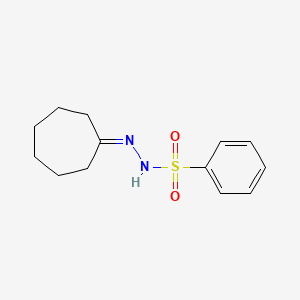
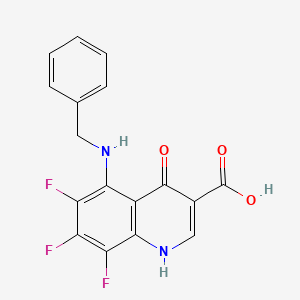
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5722796.png)